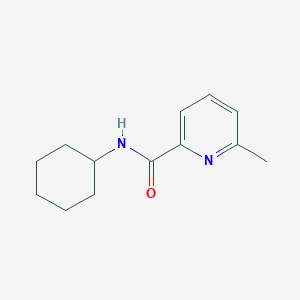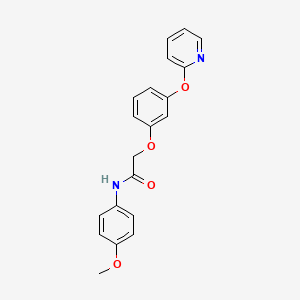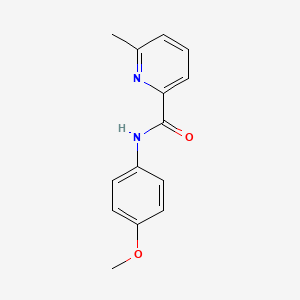
N-cyclohexyl-6-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-6-methylpyridine-2-carboxamide, also known as CX516, is a nootropic drug that belongs to the class of Ampakines. It is a positive allosteric modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the brain. CX516 is known to enhance cognitive function, memory, and learning abilities.
Mécanisme D'action
N-cyclohexyl-6-methylpyridine-2-carboxamide is a positive allosteric modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the brain. By binding to the AMPA receptor, N-cyclohexyl-6-methylpyridine-2-carboxamide enhances the receptor's response to glutamate, which leads to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
N-cyclohexyl-6-methylpyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It increases the release of acetylcholine, which is a neurotransmitter involved in memory and learning. N-cyclohexyl-6-methylpyridine-2-carboxamide also increases the release of dopamine and norepinephrine, which are neurotransmitters involved in motivation and attention. Additionally, N-cyclohexyl-6-methylpyridine-2-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-6-methylpyridine-2-carboxamide in lab experiments is its ability to enhance cognitive function and memory, which can be useful in studying the mechanisms underlying these processes. However, a limitation of using N-cyclohexyl-6-methylpyridine-2-carboxamide is its potential to cause excitotoxicity, which is a process that can lead to neuronal damage and death.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-6-methylpyridine-2-carboxamide. One direction is to investigate its potential therapeutic effects in neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its effects on long-term memory and synaptic plasticity. Additionally, further research is needed to understand the mechanisms underlying N-cyclohexyl-6-methylpyridine-2-carboxamide's effects on neurotransmitter release and BDNF expression.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-6-methylpyridine-2-carboxamide involves a series of chemical reactions that begin with the reaction of 2-cyanopyridine with cyclohexylamine to form N-cyclohexyl-2-pyridinylamine. This intermediate is then reacted with dimethyl sulfate to form N-cyclohexyl-2-pyridinylmethanamine. The final step involves the reaction of N-cyclohexyl-2-pyridinylmethanamine with methyl chloroformate to form N-cyclohexyl-6-methylpyridine-2-carboxamide.
Applications De Recherche Scientifique
N-cyclohexyl-6-methylpyridine-2-carboxamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory and learning abilities in animal models and humans. N-cyclohexyl-6-methylpyridine-2-carboxamide has also been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-cyclohexyl-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-5-9-12(14-10)13(16)15-11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDFTDTWDQJCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-6-methylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[2-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7538156.png)
![1-[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7538157.png)
![N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide](/img/structure/B7538165.png)
![2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7538169.png)



![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7538189.png)
![6-chloro-4-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7538213.png)

![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)

